![molecular formula C6H4N2O2 B055952 Oxazolo[5,4-b]pyridin-2(1H)-one CAS No. 118767-92-3](/img/structure/B55952.png)

Oxazolo[5,4-b]pyridin-2(1H)-one

Vue d'ensemble

Description

Oxazolo[5,4-b]pyridin-2(1H)-one is a lactone that derives from a hydride of an oxazolo[4,5-b]pyridine . It has been identified as a potent, rapid-acting, non-opioid, nonantiinflammatory analgesic with low acute toxicity and sustained effect .

Synthesis Analysis

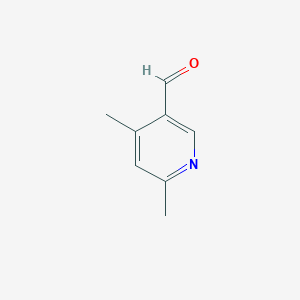

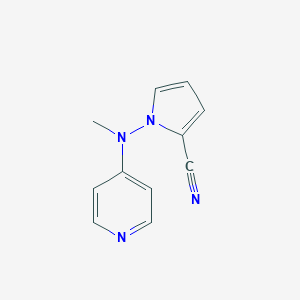

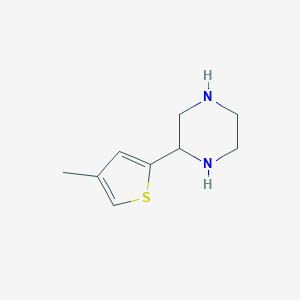

A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives of oxazolo[5,4-b]pyridin-2(1H)-one have been synthesized . These derivatives incorporated modifications to the length of the alkyl side chain and to the amino or 4-aryl-1-piperazinyl substituents . A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has also been synthesized by a click chemistry approach .Applications De Recherche Scientifique

Synthesis and Orthogonal Functionalization

The compound Oxazolo[5,4-b]pyridin-2(1H)-one has been used in the synthesis and orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .

Drug Design

The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .

Preparation of Oxazolo[5,4-b]pyridin-2(1H)-ones

A method has been developed for the preparation of Oxazolo[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides .

Phosphors with High Quantum Yield

Hydrolysis of Oxazolo[5,4-b]pyridin-2(1H)-ones and the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides yielded 3-aminopyridin-2(1H)-ones, including 4-aryl substituted derivatives in the series, for which effective phosphors with a quantum yield of up to 0.78 were detected .

Photophysical Properties Study

Photophysical properties of 3-aminopyridin-2(1H)-ones were studied by UV and luminescence spectroscopy methods, and the relationship between their structure and photophysical properties was revealed .

Synthesis of Oxazolo[4,5-b]pyridine-2(3H)-thione

Oxazolo[5,4-b]pyridin-2(1H)-one has been synthesized by reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .

Safety and Hazards

Oxazolo[5,4-b]pyridin-2(1H)-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

1H-[1,3]oxazolo[5,4-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYAKZQOCMEICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449500 | |

| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[5,4-b]pyridin-2(1H)-one | |

CAS RN |

118767-92-3 | |

| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118767-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications have been explored in Oxazolo[5,4-b]pyridin-2(1H)-one derivatives to enhance their analgesic activity?

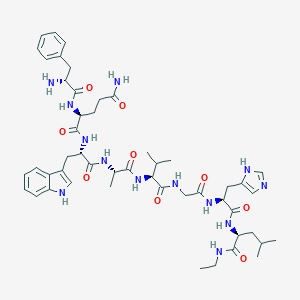

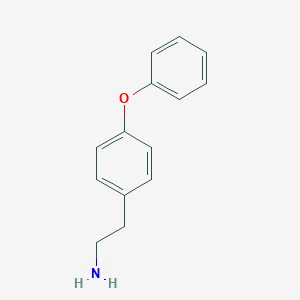

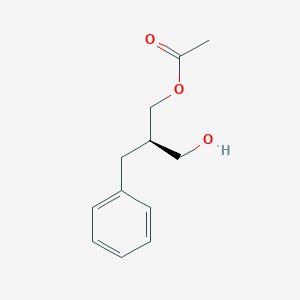

A1: Researchers have investigated the impact of various structural modifications on the analgesic activity of Oxazolo[5,4-b]pyridin-2(1H)-one. These modifications primarily focused on the N-substituent at the 1-position of the heterocyclic core. Studies explored the introduction of aminoalkyl and (4-aryl-1-piperazinyl)alkyl groups, varying the length of the alkyl side chain and the substituents on the piperazine ring []. For instance, incorporating 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents with a 3-4 carbon alkyl side chain significantly enhanced analgesic activity compared to their oxazolo[4,5-b]pyridin-2(3H)-one counterparts []. Furthermore, to mitigate metabolic N-dealkylation of the piperazine moiety, observed in previous studies, researchers introduced steric hindrance on the alkyl side chain, leading to compounds with improved stability and analgesic efficacy [].

Q2: Which Oxazolo[5,4-b]pyridin-2(1H)-one derivative exhibited the most promising combination of safety and analgesic efficacy, and what were its key characteristics?

A2: 1-[[4-(4-Fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b) emerged as the most promising candidate, demonstrating a compelling balance between safety and analgesic efficacy []. This compound exhibited potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic properties. It showcased an ED50 of 5.6 mg/kg po in the mouse phenylquinone writhing test and 0.5 mg/kg po in the rat acetic acid writhing test []. Additionally, compound 3b displayed low acute toxicity and a sustained duration of analgesic effect [].

Q3: Beyond analgesia, have any other applications or biological activities been explored for Oxazolo[5,4-b]pyridin-2(1H)-one derivatives?

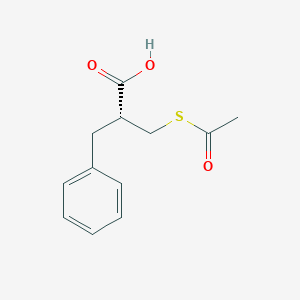

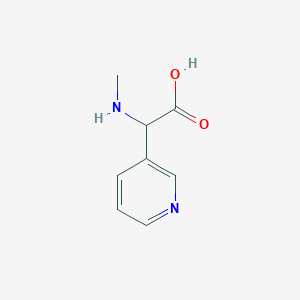

A3: While the primary focus of research on Oxazolo[5,4-b]pyridin-2(1H)-one derivatives has been their analgesic potential, some studies explored their reactivity and photophysical properties. For example, researchers investigated the reaction of 5-methyl-7-phenyl[1,3]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids, analyzing the photophysical properties of the resulting products []. These explorations suggest potential applications in areas such as bioconjugation or fluorescent probes, but further research is needed to fully elucidate these possibilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)